alpha-Methylcyclooct-1-ene-1-propionaldehyde

Description

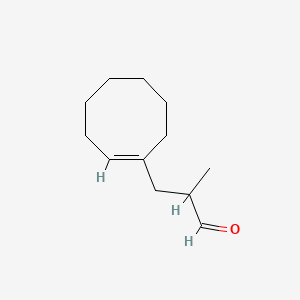

α-Methylcyclooct-1-ene-1-propionaldehyde is a cyclic aldehyde featuring a cyclooctene backbone substituted with a methyl group and a propionaldehyde side chain. This compound’s structure combines the steric constraints of an eight-membered ring with the reactivity of an aldehyde group, making it relevant in organic synthesis and materials science. Its unique conformation may influence properties such as stability, solubility, and reactivity compared to linear or smaller cyclic aldehydes.

Structure

3D Structure

Properties

CAS No. |

94201-11-3 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

3-[(1E)-cycloocten-1-yl]-2-methylpropanal |

InChI |

InChI=1S/C12H20O/c1-11(10-13)9-12-7-5-3-2-4-6-8-12/h7,10-11H,2-6,8-9H2,1H3/b12-7+ |

InChI Key |

KEEMHCSHXIQTKW-KPKJPENVSA-N |

Isomeric SMILES |

CC(C/C/1=C/CCCCCC1)C=O |

Canonical SMILES |

CC(CC1=CCCCCCC1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methylcyclooct-1-ene-1-propionaldehyde typically involves the following steps:

Cyclooctene Formation: The initial step involves the formation of cyclooctene through the cyclization of octadiene.

Methylation: The cyclooctene is then methylated using a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.

Formylation: The final step involves the formylation of the methylcyclooctene using a formylating agent such as formic acid or formaldehyde under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the cyclization, methylation, and formylation reactions.

Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Alpha-Methylcyclooct-1-ene-1-propionaldehyde can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where the formyl group is replaced by other functional groups. Common reagents include Grignard reagents and organolithium compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Grignard reagents in anhydrous ether.

Major Products:

Oxidation: Alpha-Methylcyclooct-1-ene-1-carboxylic acid.

Reduction: Alpha-Methylcyclooct-1-ene-1-propanol.

Substitution: Various substituted cyclooctene derivatives.

Scientific Research Applications

Organic Synthesis

Chemical Reactions and Intermediates

Alpha-Methylcyclooct-1-ene-1-propionaldehyde serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Aldol Condensation : This reaction can produce larger carbon frameworks, making it useful in synthesizing complex organic molecules.

- Metathesis Reactions : As an olefin, it can undergo metathesis reactions, which are pivotal in forming new carbon-carbon bonds. These reactions are crucial for producing pharmaceuticals and fine chemicals.

Case Study: Synthesis of Complex Molecules

In a study focused on the synthesis of biologically active compounds, researchers utilized this compound to create novel anti-cancer agents through a series of metathesis reactions. The compound's ability to form stable intermediates facilitated the efficient synthesis of target molecules with high yields.

Materials Science

Polymer Production

This compound is explored for its potential in polymer chemistry. Its reactivity allows it to be incorporated into polymer backbones or as a cross-linking agent, leading to materials with enhanced properties.

| Property | Value |

|---|---|

| Glass Transition Temperature | 70 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

This table summarizes key properties of polymers synthesized using this compound, indicating its potential for creating high-performance materials.

Biological Applications

Potential Pharmacological Uses

Research has indicated that this compound may exhibit biological activity, particularly as an anti-inflammatory agent. Studies have shown that derivatives of this compound can inhibit specific pathways involved in inflammation.

Case Study: Anti-inflammatory Activity

A study conducted on various derivatives of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that the compound could be developed into therapeutic agents for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of alpha-Methylcyclooct-1-ene-1-propionaldehyde involves its interaction with specific molecular targets. The formyl group in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural and functional analogs can be inferred from the evidence, particularly methacrolein (synonym: α-methylacrolein), a simpler α-methyl-substituted aldehyde .

Structural Comparison

| Property | α-Methylcyclooct-1-ene-1-propionaldehyde | Methacrolein (α-Methylacrolein) |

|---|---|---|

| Structure | Cyclic (cyclooctene ring) with methyl and propionaldehyde substituents | Linear (CH₂=C(CH₃)CHO) |

| Molecular Complexity | High (cyclic strain, multiple substituents) | Low (simple α,β-unsaturated aldehyde) |

| Steric Effects | Significant due to cyclic constraints | Minimal |

Stability and Physical Properties

- Cyclic vs. Linear Systems : Cyclic aldehydes like α-Methylcyclooct-1-ene-1-propionaldehyde are generally less volatile and more thermally stable than linear analogs (e.g., methacrolein) due to reduced conformational freedom.

- Solubility : The cyclic structure may reduce solubility in polar solvents compared to methacrolein, which is miscible in water and organic solvents .

Limitations of Available Evidence

The provided evidence lacks direct data on α-Methylcyclooct-1-ene-1-propionaldehyde. References to perfluorinated compounds () and methacrolein () highlight the need for caution:

- Perfluorinated compounds (e.g., [65530-78-1], [70892-42-1]) are chemically distinct, featuring fluorinated chains and phosphonic groups, and cannot be compared meaningfully with the target aldehyde .

- Methacrolein serves only as a partial analog due to its linear structure and lack of cyclic constraints .

Biological Activity

Alpha-Methylcyclooct-1-ene-1-propionaldehyde is an organic compound with the molecular formula and a CAS number of 94201-11-3. This compound is characterized by a cycloalkene structure with a propionaldehyde functional group, which contributes to its unique chemical properties and potential biological activities.

The structure of this compound can be described as follows:

- Molecular Formula : C12H20O

- Molecular Weight : 180.2866 g/mol

- Functional Groups : Alkene and aldehyde

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound appears to disrupt bacterial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound exhibited selective cytotoxicity towards cancer cell lines while showing lower toxicity towards normal cells.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| Normal Human Fibroblasts | >100 |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interfere with key metabolic pathways in microbial cells, potentially inhibiting enzymes involved in cell wall synthesis.

Case Study 1: Antimicrobial Activity in Food Preservation

A study conducted on the application of this compound as a food preservative demonstrated its effectiveness in extending the shelf life of perishable goods. When incorporated into food packaging materials, it significantly reduced microbial growth over a period of several weeks.

Case Study 2: Cancer Research Applications

Research on the anticancer properties of this compound has shown promising results in preclinical models. In a study involving tumor-bearing mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for alpha-Methylcyclooct-1-ene-1-propionaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer: Key synthetic approaches include catalytic cyclization of precursor aldehydes or enzyme-mediated asymmetric synthesis. For example, engineered cyclohexanone monooxygenases (CHMOs) can be optimized for stereochemical control by adjusting cofactor regeneration systems (e.g., NADPH recycling) and substrate-to-enzyme ratios . Parameters such as temperature (20–40°C), solvent polarity (e.g., aqueous-organic biphasic systems), and catalyst loading (5–10 mol%) significantly impact yield. Purification via fractional distillation or preparative HPLC is recommended for isolating high-purity product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be structured?

- Methodological Answer:

- NMR : Use - and -NMR (500 MHz or higher) in CDCl to resolve olefinic proton couplings and confirm cyclooctene geometry. DEPT-135 and COSY aid in assigning stereochemistry .

- GC-MS : Electron ionization (EI) at 70 eV with a DB-5MS column (30 m × 0.25 mm) identifies fragmentation patterns (e.g., m/z 154 [M-CHO]).

- IR : Peaks at 1680–1720 cm (C=O stretch) and 3050–3100 cm (C-H of alkene) validate functional groups.

Cross-referencing with computational spectra (DFT/B3LYP/6-31G*) enhances accuracy .

Q. How can researchers assess the stability of this compound under varying storage and reaction conditions?

- Methodological Answer: Conduct accelerated stability studies by:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via TLC or GC.

- Oxidative Stability : Expose to O or HO (1–5% v/v) and track peroxide formation using iodometric titration .

- Light Sensitivity : UV-vis spectroscopy (λ = 254 nm) under controlled irradiance quantifies photodegradation kinetics.

Advanced Research Questions

Q. How can contradictions in reported reactivity data (e.g., regioselectivity in Diels-Alder reactions) be systematically resolved?

- Methodological Answer: Design a comparative study using:

- Substrate Scope Analysis : Test reactivity with dienes of varying electronic profiles (e.g., electron-rich vs. electron-deficient).

- Computational Modeling : Apply density functional theory (DFT) to calculate transition-state energies and identify steric/electronic biases (e.g., B3LYP/6-311+G(d,p)) .

- In Situ Monitoring : Use stopped-flow NMR or Raman spectroscopy to capture intermediate formation rates .

Q. What advanced computational strategies predict stereochemical outcomes in catalytic asymmetric reactions involving this compound?

- Methodological Answer: Combine:

- Molecular Dynamics (MD) Simulations : Simulate enzyme-substrate binding (e.g., CHMO) with GROMACS to map conformational flexibility .

- Machine Learning (ML) : Train models on existing enantiomeric excess (ee) datasets (e.g., substrate descriptors, catalyst features) to predict optimal reaction conditions .

Q. How can researchers design experiments to elucidate the compound’s thermal decomposition mechanisms?

- Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure mass loss (5–10°C/min) under N to identify degradation steps.

- Pyrolysis-GC/MS : Trap volatiles at 300–500°C; analyze fragments (e.g., cyclooctene derivatives) to propose pathways.

- Isotopic Labeling : Synthesize -labeled analogs to track carbon rearrangement via -NMR .

Methodological Frameworks for Research Design

- PICO Framework : Use Population (compound variants), Intervention (catalytic systems), Comparison (e.g., enzymatic vs. chemical synthesis), Outcome (yield, ee) to structure hypotheses .

- FINER Criteria : Ensure questions are Feasible (e.g., accessible precursors), Novel (e.g., unexplored reaction media), and Relevant (e.g., green chemistry applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.